molecular formula C14H18O4 B1268517 Dimethyl 5-tert-butylisophthalate CAS No. 16308-65-9

Dimethyl 5-tert-butylisophthalate

Cat. No. B1268517
CAS RN: 16308-65-9
M. Wt: 250.29 g/mol
InChI Key: GLEMMBGHLUCOIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Dimethyl 5-tert-butylisophthalate and related compounds typically involves multi-step organic reactions. For example, the synthesis of related phthalocyanine compounds involves reactions with various reagents under controlled conditions to achieve the desired chemical structure, as demonstrated by Ceyhan et al. (2007) who synthesized a novel tert-butylcalix[4]arene bridged bis double-decker lutetium(III) phthalocyanine through a series of complex reactions (Ceyhan et al., 2007).

Molecular Structure Analysis

The molecular structure of Dimethyl 5-tert-butylisophthalate can be analyzed through various spectroscopic methods. For compounds with similar structural complexity, X-ray crystallography provides detailed insights into their molecular geometry and bonding. As in the study by Li and Shi (2010), crystallography revealed intricate details of hydrogen 5-tert-butylisophthalato complexes, offering a glimpse into how similar analysis could be applied to Dimethyl 5-tert-butylisophthalate (Li & Shi, 2010).

Chemical Reactions and Properties

Chemical reactions involving compounds like Dimethyl 5-tert-butylisophthalate often highlight their reactivity and potential applications. For instance, Selvakumar et al. (2011) explored the reactivity of a structurally similar compound, dimethyl 2-(bromoselanyl)-5-tert-butylisophthalate, with various amines to synthesize ebselen analogs, showcasing its versatility in chemical synthesis (Selvakumar et al., 2011).

Physical Properties Analysis

The physical properties of Dimethyl 5-tert-butylisophthalate, such as melting point, solubility, and thermal stability, can be inferred from studies on similar compounds. For example, Kint et al. (2003) investigated poly(ethylene terephthalate) terpolyesters containing isophthalic and 5-tert-butylisophthalic units, providing insights into the effect of structural modifications on their physical properties (Kint et al., 2003).

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, stability under various conditions, and the potential for forming derivatives, are crucial for understanding the applications of Dimethyl 5-tert-butylisophthalate. Research by Selvakumar and colleagues on the synthesis and structural characterization of similar compounds provides valuable data on their chemical behavior and interactions (Selvakumar et al., 2011).

Scientific Research Applications

Synthesis and Structural Characterization

Dimethyl 5-tert-butylisophthalate has been utilized in the synthesis and structural characterization of novel compounds. For instance, it was used in the synthesis of bicyclic diacyloxy- and diazaselenuranes, revealing insights into the structural aspects of pincer-type bicyclic chalcogenuranes (Selvakumar et al., 2011).

Polymer Chemistry

In polymer chemistry, this compound is significant in creating terpolymers. Research on Poly(ethylene terephthalate-co-isophthalate-co-5-tert-butylisophthalate) terpolymers compared with poly(ethylene terephthalate) homopolymer showed that these terpolymers have distinct thermal and mechanical properties, such as higher glass-transition temperatures and different crystallization rates (Kint et al., 2003).

Facile Synthesis of Analog Compounds

It has been used for the facile synthesis of ebselen analogs, showcasing its potential as a reactive precursor in organic synthesis. The compound's reactivity with different amines to form ebselen analogs illustrates its versatility in chemical reactions (Selvakumar et al., 2011).

Metal-Organic Frameworks (MOFs)

Dimethyl 5-tert-butylisophthalate has been instrumental in the synthesis of metal-organic frameworks (MOFs). For example, its reaction with copper(II) led to a crystal structure that showed promise for applications in MOFs, highlighting the potential of dimethyl 5-tert-butylisophthalate in facilitating the construction of complex molecular architectures (Li et al., 2010).

Gold(I) Chemistry

The compound has also been explored in gold(I) chemistry as a ligand, forming model complexes for macrocyclic gold compounds. This application underlines its utility in creating complex metal-ligand structures that could have various chemical and industrial applications (Wiedemann et al., 2009).

Gas Sorption and Iodine Uptake Studies

In the context of gas sorption, dimethyl 5-tert-butylisophthalate-based MOFs have been studied for their selective gas sorption properties and reversible iodine uptake, suggesting potential applications in gas storage and filtration (Chaudhari et al., 2013).

properties

IUPAC Name

dimethyl 5-tert-butylbenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2,3)11-7-9(12(15)17-4)6-10(8-11)13(16)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEMMBGHLUCOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346942
Record name Dimethyl 5-tert-butylisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-tert-butylisophthalate

CAS RN

16308-65-9
Record name Dimethyl 5-tert-butylisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl-5-tert-butylisophthalate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
E Baston, R Maggi, K Friedrich… - European Journal of …, 2001 - Wiley Online Library
… The peaks of methyl 4-tert-butyl-benzoate,13 methyl 3-tert-butylbenzoate,14 and dimethyl 5-tert-butylisophthalate15 (3a, 3b, and 4, respectively; M = COOCH 3 ) were identified by …
TL Maggio - 1999 - search.proquest.com
The primary objective of this research was the development and application of real time in-situ ATR-FTIR spectroscopic analysis to accurately generate kinetic data on the carbocationic …
Number of citations: 3 search.proquest.com
BJ Chisholm - 1993 - search.proquest.com
A study was performed of the mechanism, kinetics, and applications of the living carbocationic polymerization of isobutylene (IB) initiated by a system consisting of a cumyl chloride-type …
Number of citations: 2 search.proquest.com
WENH TONG - 1968 - search.proquest.com
AND n-AMYLSODIUM. Page 1 69-2988 TONG, Wen-hong, 1937- STUDIES IN ORGANOMETALLIC CHEMISTRY, REACTIONS OF BENZYLMAGNESIUM CHLORIDE AND n-…
Number of citations: 2 search.proquest.com
LB Brister - 1999 - search.proquest.com
The synthesis of advanced materials such as thermoplastic elastomers based on poly (isobutylene)(PIB) was accomplished by simple addition of a second monomer, typically styrene, …
Number of citations: 1 search.proquest.com
KR Choate Jr - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
J Wu - 2020 - aquila.usm.edu
This dissertation’s key focus is on utilizing Huisgen 1, 3-dipolar azide-alkyne cycloaddition (AAC) reaction in copolymer synthesis and modification, including thermoplastic block …
Number of citations: 0 aquila.usm.edu

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